molecular formula C10H15BO2 B3132074 Phenylbutylboronic acid CAS No. 36329-86-9

Phenylbutylboronic acid

Cat. No.: B3132074
CAS No.: 36329-86-9
M. Wt: 178.04 g/mol
InChI Key: JSSAQPFIBRNXNS-UHFFFAOYSA-N
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Description

Contextualization within Organoboron Chemistry

Organoboron chemistry is a branch of chemistry that studies organoboron compounds, which are organic compounds containing a carbon-to-boron bond. wikipedia.org These compounds, particularly organoboranes (derivatives of borane, BH₃), are pivotal as reagents, catalysts, and synthetic intermediates in modern organic chemistry. wikipedia.org A key feature of organoboranes is the sp²-hybridized boron atom, which possesses an empty p-orbital, rendering them mild Lewis acids. wikipedia.org

Within this broad class, boronic acids, which have the general formula RB(OH)₂, are a prominent family. They are generally stable, easy to handle, and less toxic than many other organometallic reagents, which contributes to their widespread use. wikipedia.orgenamine.net Phenylbutylboronic acid, with its chemical formula C₁₀H₁₅BO₂, belongs to this family. It is characterized by a butyl chain linking a phenyl group to the boronic acid functional group. This structure places it within the category of alkylboronic acids, which are important building blocks in organic synthesis. enamine.netmolaid.com

Table 1: Properties of this compound

Property Value
IUPAC Name (4-phenylbutyl)boronic acid
CAS Number 36329-86-9
Chemical Formula C₁₀H₁₅BO₂

This table is based on data from commercial suppliers and chemical databases. fluorochem.co.uk

Evolution of Research Interests in Boronic Acids

Research interest in boronic acids has expanded dramatically over the past two decades. nih.gov Initially valued primarily as versatile reagents in organic synthesis, their role has grown to encompass medicinal chemistry, materials science, and chemical sensing. nih.govresearchgate.net

A cornerstone application that propelled boronic acids to prominence is the Suzuki-Miyaura cross-coupling reaction. libretexts.org First reported in 1981, this palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org Its reliability and functional group tolerance have made it a vital tool for synthesizing complex molecules, including biaryls, styrenes, and conjugated systems. libretexts.orgnumberanalytics.com The development of new catalysts and ligands continues to refine this reaction for even more challenging substrates, such as sterically hindered aryl chlorides. liv.ac.uk

More recently, the unique electronic properties of the boron atom have been exploited in other areas. The Lewis acidity of boronic acids allows them to reversibly bind with diols, a property that has been foundational for the development of sensors for carbohydrates like glucose. mdpi.comrsc.org This interaction can trigger changes in fluorescence or color, forming the basis for optical and electrochemical sensors. rsc.orgnih.govnih.gov

In medicinal chemistry, the ability of the boronic acid group to form a reversible covalent bond with the active site of certain enzymes, particularly serine proteases, has led to a surge in drug discovery efforts. nih.govmdpi.com This has resulted in the approval of several boronic acid-based drugs, such as the proteasome inhibitor bortezomib (B1684674) for treating multiple myeloma. mdpi.comnih.gov Researchers continue to explore boronic acids to enhance drug potency and overcome resistance. nih.govnih.gov

Significance of this compound as a Model Compound

This compound serves as a significant model compound, particularly in the exploration and optimization of synthetic methodologies. As an alkylboronic acid, it represents a class of substrates that can present different challenges in cross-coupling reactions compared to their more commonly used arylboronic acid counterparts.

Research into Suzuki-Miyaura couplings often uses a range of boronic acids to test the scope and limitations of a new catalyst system. This compound, with its specific combination of an alkyl spacer and an aryl terminus, can provide valuable data on how a catalyst performs with substrates that are not purely aromatic. For instance, the steric and electronic properties of the 4-phenylbutyl group can influence reaction rates and yields, providing insights that are crucial for generalizing a synthetic method.

Furthermore, in the context of developing new applications for organoboron compounds, this compound and its derivatives are used as building blocks. For example, boronic acid pinacol (B44631) esters, such as this compound (+)-pinanediol ester, are used in synthetic sequences to build more complex molecules. googleapis.com The study of such fundamental compounds is essential for advancing the broader field of organoboron chemistry, from catalysis to the synthesis of advanced materials.

Properties

IUPAC Name

4-phenylbutylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,12-13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSAQPFIBRNXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307551
Record name B-(4-Phenylbutyl)boronic acid
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Molecular Weight

178.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36329-86-9
Record name B-(4-Phenylbutyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36329-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4-Phenylbutyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID701307551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Synthetic Route Design for Phenylbutylboronic Acid

General Strategies for Organoboronic Acid Synthesis

The creation of the crucial carbon-boron bond in organoboronic acids can be achieved through several powerful synthetic methods. These strategies are broadly categorized into boronation reactions and metal-catalyzed hydroboration approaches.

Boronation Reactions

Boronation reactions are a cornerstone of organoboronic acid synthesis, enabling the direct introduction of a boronyl group onto a carbon framework. These methods are particularly significant as they provide precursors for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netsigmaaldrich.com

One of the most prevalent strategies involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate. rsc.orgwikipedia.org This is followed by hydrolysis to yield the boronic acid. The choice of base is critical to the success of these reactions. sigmaaldrich.com

Direct C-H Borylation: A more contemporary and atom-economical approach is the direct C-H borylation of aromatic and aliphatic hydrocarbons. wikipedia.org This method, often catalyzed by transition metals like iridium, allows for the conversion of a C-H bond directly to a C-B bond, minimizing the need for pre-functionalized starting materials and reducing byproducts. researchgate.netwikipedia.orgoup.com The regioselectivity of this reaction is often governed by steric factors. wikipedia.org

Miyaura Borylation: The Miyaura borylation reaction is a palladium-catalyzed process that couples a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), with an organic halide or triflate. sigmaaldrich.comrsc.orgorganic-chemistry.org This method is highly valued for its broad functional group tolerance and the use of commercially available starting materials. rsc.org

Boronation MethodDescriptionKey Features
Organometallic Reagents Reaction of Grignard or organolithium reagents with trialkyl borates followed by hydrolysis.Widely applicable, but sensitive to functional groups. sigmaaldrich.comrsc.org
Direct C-H Borylation Transition-metal catalyzed direct conversion of a C-H bond to a C-B bond.Atom-economical, utilizes readily available hydrocarbons. researchgate.netwikipedia.org
Miyaura Borylation Palladium-catalyzed cross-coupling of a diboron reagent with an organic halide or triflate.High functional group tolerance, uses stable diboron reagents. sigmaaldrich.comrsc.org

Metal-catalyzed Hydroboration Approaches

Metal-catalyzed hydroboration involves the addition of a boron hydride, such as pinacolborane (HBpin) or catecholborane, across a carbon-carbon multiple bond (alkene or alkyne). researchgate.netoup.com This reaction is a powerful tool for the synthesis of alkyl- and alkenylboronic esters. Various transition metal catalysts, including those based on rhodium and iridium, have been developed to control the regioselectivity and stereoselectivity of the hydroboration. oup.comchemistry.or.jp For instance, certain rhodium catalysts can achieve the trans-hydroboration of terminal alkynes. oup.com

Precursor Chemistry and Starting Material Considerations

The synthesis of phenylbutylboronic acid specifically can be approached from different starting materials. A common precursor strategy involves the use of a phenyl-containing starting material that can be functionalized with a butylboronic acid moiety or a butyl-containing starting material that can be arylated.

For example, a synthetic route could commence with a suitable phenyl halide, such as 4-bromobutylbenzene. This precursor can then undergo a Miyaura borylation reaction with a diboron reagent to introduce the boronic ester group. Alternatively, one could start with a butylboronic ester and perform a Suzuki-Miyaura cross-coupling reaction with a phenyl halide. The choice of precursors is often dictated by commercial availability and the compatibility of functional groups present in the molecule.

Functionalization Strategies for this compound Scaffolds

Once the core this compound scaffold is synthesized, further modifications can be introduced to tailor its properties for specific applications. These functionalization strategies can target either the phenyl ring or the boron center.

Modification of the Phenyl Moiety

The phenyl ring of this compound offers several positions for functionalization through electrophilic aromatic substitution or other aromatic functionalization reactions. wikipedia.org Depending on the directing effects of the butylboronic acid group and any other substituents present, functional groups such as nitro, halogen, or acyl groups can be introduced. These modifications can influence the electronic properties and steric profile of the molecule. wikipedia.org

Mechanistic Investigations of Reactions Involving Phenylbutylboronic Acid

Lewis Acidic Behavior of Boron in Reaction Pathways

The boron atom in phenylbutylboronic acid possesses a vacant p-orbital, rendering it an effective electron pair acceptor, a defining characteristic of a Lewis acid. solubilityofthings.comsolubilityofthings.comlibretexts.org This Lewis acidity is fundamental to its ability to activate substrates and participate in catalytic cycles.

A key feature of Lewis acids is their capacity to form coordinate covalent bonds with Lewis bases, which are species that can donate an electron pair. solubilityofthings.comlibretexts.org In the context of organic reactions, this compound can activate various substrates, particularly those containing heteroatoms with lone pairs such as oxygen and nitrogen, by forming a coordinate bond. solubilityofthings.com This interaction enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. For instance, in reactions involving carbonyl compounds, the boron atom coordinates to the carbonyl oxygen, polarizing the C=O bond and increasing the positive charge on the carbonyl carbon. This activation facilitates the subsequent addition of a nucleophile. numberanalytics.comnumberanalytics.com The formation of these adducts, or coordination compounds, is a critical step in many reactions catalyzed by Lewis acids. solubilityofthings.com

The Lewis acidic nature of this compound allows it to function as a catalyst in various reactions, including dehydration and condensation processes. In these catalytic cycles, the boronic acid can activate a substrate, facilitate the desired transformation, and then be regenerated to participate in subsequent cycles. For example, in a condensation reaction, this compound can activate a carbonyl component, promoting the formation of an intermediate that then reacts with a nucleophile. Subsequent elimination of water (dehydration) can be facilitated by the boronic acid, which can act as a water scavenger or stabilize the transition state of the elimination step. This catalytic behavior is central to processes like the Petasis borono-Mannich reaction. organic-chemistry.orgyoutube.com

Nucleophilic Addition Reactions Mediated by Boronic Acids

This compound and other organoboronic acids are key components in multicomponent reactions that involve nucleophilic addition steps. The Petasis reaction is a prime example of this reactivity.

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgyoutube.comwikipedia.org This reaction is a powerful tool for the synthesis of a wide array of compounds, including amino acids, amino alcohols, and various heterocyclic structures. organic-chemistry.orgnih.gov

The mechanism of the Petasis reaction is believed to proceed through several equilibrium steps. organic-chemistry.org Initially, the amine and the carbonyl compound condense to form an iminium ion. The boronic acid then reacts with this electrophilic intermediate. A key and often irreversible step involves the transfer of the organic group (in this case, the phenylbutyl group) from the boron atom to the iminium carbon. organic-chemistry.orgwikipedia.org This transfer results in the formation of the final product. The reaction tolerates a wide range of functional groups on all three components. wikipedia.orgorganic-chemistry.org

The use of specific substrates can lead to highly functionalized products. For example, the reaction with glyoxylic acid provides a direct route to unnatural α-amino acids. organic-chemistry.org When α-hydroxy aldehydes are used, the reaction can proceed with high diastereoselectivity to form β-amino alcohols. wikipedia.org

Key Features of the Petasis Borono-Mannich Reaction
Reactant TypeRole in ReactionExample SubstratesNotable Outcomes
AmineNucleophile precursorSecondary amines, primary amines, anilinesForms part of the final substituted amine product
CarbonylElectrophile precursorParaformaldehyde, glyoxylic acid, α-hydroxy aldehydesDetermines the backbone of the product
Boronic AcidNucleophile sourceThis compound, vinylboronic acids, arylboronic acidsTransfers its organic group to the iminium ion

A central mechanistic question in boronate chemistry, including the Petasis reaction, is whether the transfer of the nucleophilic group from the boron to the electrophile occurs via an intermolecular or intramolecular pathway. One proposed mechanism for the Petasis reaction suggests that the transfer is intramolecular. organic-chemistry.org In this model, an adduct is formed between the boronic acid and the iminium ion intermediate, and the subsequent transfer of the organic ligand from the boron to the carbon occurs within this complex. organic-chemistry.org

Computational studies on related systems, such as phosphonium-borohydrides, have explored the thermodynamics of intermolecular versus intramolecular transfer processes. These studies indicate that connecting the Lewis acid and base components can influence the favorability of hydride or proton transfer. rsc.org While directly analogous studies on this compound in the Petasis reaction are specific, the general principles suggest that the geometry and electronic nature of the transition state play a crucial role in determining the preferred pathway. In some cases, an intramolecular transfer is favored as it can proceed through a more organized, lower-energy transition state.

Reactivity in Stereoselective Transformations

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.comwikipedia.org this compound can participate in stereoselective transformations, particularly when chiral substrates or catalysts are employed.

In the context of the Petasis reaction, if a chiral amine or a chiral α-hydroxy aldehyde is used, a high degree of diastereoselectivity can be achieved. wikipedia.org For example, the reaction of a chiral α-hydroxy aldehyde with an amine and a boronic acid can lead to the formation of a single diastereomer of the corresponding β-amino alcohol. wikipedia.org This stereocontrol is attributed to the formation of a rigid, cyclic intermediate where the boronic acid coordinates to both the nitrogen of the imine and the oxygen of the hydroxyl group, leading to a facial-selective, intramolecular transfer of the phenylbutyl group. wikipedia.org

The ability to achieve high stereoselectivity makes reactions involving this compound valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. nih.govmsu.edu The predictability of the stereochemical outcome is crucial for the synthesis of complex molecules with defined three-dimensional structures. inflibnet.ac.in

Stereoselectivity in the Petasis Reaction
Chiral ComponentResulting Product TypeObserved SelectivityProposed Mechanistic Feature
Chiral AmineChiral substituted amineHigh diastereoselectivityFormation of a diastereomeric iminium ion intermediate
Chiral α-Hydroxy Aldehydeβ-Amino alcoholHigh diastereoselectivity (often anti-product) wikipedia.orgFormation of a cyclic boronate intermediate facilitating intramolecular transfer wikipedia.org

Investigation of Acid-Base Equilibria and Solvation Effects

The reactivity and utility of this compound in chemical reactions are profoundly influenced by its acid-base properties and the solvent environment. Understanding these factors is crucial for predicting reaction outcomes and optimizing conditions. This section details the fundamental acid-base equilibria involving this compound and the significant role of solvation in modulating its behavior.

Detailed Research Findings

Acid-Base Equilibria of this compound

This compound, like other boronic acids, is not a Brønsted-Lowry acid (a proton donor) but a Lewis acid, meaning it accepts a pair of electrons. google.com In aqueous solutions, the boron atom's empty p-orbital readily accepts a lone pair from a Lewis base, typically a hydroxide (B78521) ion from water. This interaction leads to the formation of a tetrahedral boronate anion, B(OH)₄⁻. The equilibrium established is between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species. google.comlibretexts.org

The equilibrium can be represented as follows:

R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

The strength of this Lewis acidity is quantified by its pKa value. While specific experimental pKa values for 4-phenylbutylboronic acid are not extensively documented in the literature, its acidity can be reliably estimated based on the well-studied phenylboronic acid (PBA). Aryl boronic acids are generally more acidic than their alkyl counterparts. google.com The pKa of a boronic acid is sensitive to the electronic nature of its substituents. Electron-donating groups increase the pKa (decrease acidity), while electron-withdrawing groups decrease the pKa (increase acidity). google.com

The 4-phenylbutyl group consists of a phenyl ring and a butyl chain. The butyl group is an alkyl substituent, which is weakly electron-donating through an inductive effect. Compared to phenylboronic acid, where the boronic acid group is directly attached to the aromatic ring, the butyl spacer in 4-phenylbutylboronic acid isolates the boronic acid functionality from the ring's direct electronic influence. Therefore, its acidity is expected to be more characteristic of an alkylboronic acid. This generally results in a slightly higher pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). The increased electron density on the boron atom from the butyl group makes it a weaker Lewis acid.

Table 1: Comparison of Experimental and Estimated pKa Values for Boronic Acids in Water This table includes an estimated value for 4-phenylbutylboronic acid based on established chemical principles.

Compound NameStructurepKa in WaterReference/Note
Phenylboronic AcidC₆H₅B(OH)₂~8.8Experimental Value
4-Phenylbutylboronic AcidC₆H₅(CH₂)₄B(OH)₂~9.5 - 10.2Estimated

This equilibrium between the neutral acid and the anionic boronate is critical, as the tetrahedral boronate form is often the more reactive species in certain reactions, such as the Suzuki-Miyaura cross-coupling. nih.gov

Solvation Effects

Solvation refers to the interaction between a solute and the solvent, which stabilizes the solute species and can significantly influence chemical reactivity and equilibrium positions. youtube.com The nature of the solvent—whether it is protic (e.g., water, methanol) or aprotic (e.g., DMSO, THF)—plays a defining role in the behavior of this compound.

Protic Solvents: In protic solvents like water, solvent molecules can form hydrogen bonds with the hydroxyl groups of the boronic acid. More importantly, they can act as Lewis bases, coordinating with the boron atom and facilitating the formation of the tetrahedral boronate anion. Current time information in Bangalore, IN.libretexts.org This stabilization of the anionic form can shift the acid-base equilibrium and enhance the reactivity of the boronic acid in pathways that proceed through the boronate. Current time information in Bangalore, IN.

Aprotic Solvents: In aprotic solvents, the formation of the boronate anion via interaction with the solvent is less favorable. Under anhydrous conditions, boronic acids can exist in equilibrium with their cyclic anhydride (B1165640) trimers, known as boroxines. nih.gov The solvation of reactants, transition states, and products dictates the energetic landscape of a reaction. frontiersin.org The this compound molecule has both a nonpolar character (the phenylbutyl chain) and a polar character (the boronic acid group). The choice of solvent can preferentially solvate one part of the molecule, influencing its conformation and availability for reaction. For instance, a nonpolar solvent might better solubilize the phenylbutyl tail, while a polar solvent will interact more strongly with the B(OH)₂ head.

The ability of a solvent to stabilize charged intermediates is a key factor. Solvents with high dielectric constants are more effective at stabilizing charged species, which can lower the activation energy for reactions involving ionic transition states. frontiersin.org

Table 2: Influence of Solvent Properties on Acid-Base Equilibria This table presents general trends for boronic acids, which are applicable to this compound.

SolventSolvent TypeDielectric Constant (ε)General Effect on Boronic Acid Equilibrium
WaterProtic80.1Promotes formation of the tetrahedral boronate anion; stabilizes charged species. libretexts.orglibretexts.org
Methanol (B129727)Protic32.7Can form esters with the boronic acid; also promotes boronate formation. libretexts.org
Dimethyl Sulfoxide (DMSO)Aprotic, Polar46.7Stabilizes cations well but is less effective at solvating anions via H-bonding, potentially altering reactivity compared to water. libretexts.org
Tetrahydrofuran (THF)Aprotic, Nonpolar7.6Favors the neutral trigonal form and the formation of boroxine (B1236090) anhydrides. nih.gov

Catalytic Applications of Phenylbutylboronic Acid and Its Derivatives

Organoboron Acid Catalysis in Organic Synthesis

Organoboron acids, including phenylbutylboronic acid, are stable and soluble in organic solvents, making them effective Lewis acid catalysts for numerous chemical reactions. nih.gov Their catalytic activity often involves the reversible formation of a covalent bond with oxygen-containing functional groups. nih.gov

Boronic acids are highly effective catalysts for esterification and amidation reactions. nih.gov The catalytic cycle typically proceeds through the formation of a mixed anhydride (B1165640) between the boronic acid and a carboxylic acid. This intermediate activates the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol or an amine. nih.govchemguide.co.uk This method is particularly useful for site-selective acylation reactions under mild conditions. nih.gov

The general mechanism for boronic acid-catalyzed esterification is outlined below:

Step 1: The boronic acid reacts with the carboxylic acid to form a mixed anhydride intermediate.

Step 2: The alcohol attacks the activated carbonyl carbon of the mixed anhydride.

Step 3: A tetrahedral intermediate is formed.

Step 4: The intermediate collapses, eliminating the boronic acid and forming the ester product.

While traditional esterification often requires high temperatures and strong acids, boronic acid catalysis offers a milder alternative. chemguide.co.uk Similarly, direct amidation of carboxylic acids with amines can be challenging due to the formation of unreactive ammonium (B1175870) salts. mdpi.com Boronic acid catalysis provides a pathway to overcome this limitation. nih.govresearchgate.net

Organoboron compounds, including boric acid and its derivatives, are effective catalysts for carbonyl condensation reactions, such as aldol (B89426) and Mannich reactions. nih.govsemanticscholar.org These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. ulethbridge.ca

In aldol-type reactions, the boronic acid can act as a Lewis acid, activating the carbonyl group of an aldehyde or ketone, making it more electrophilic and susceptible to attack by an enolate. nih.govlibretexts.org Boric acid has been shown to catalyze cross-aldol condensations between aldehydes and ketones to produce α,β-unsaturated carbonyl compounds. semanticscholar.org Similarly, boric acid has been used to promote three-component Mannich reactions, yielding a variety of β-amino carbonyl compounds. nih.gov

Boronic acids have demonstrated their utility as catalysts in cycloaddition reactions. nih.gov They can promote these reactions through Lewis-acid activation of the reactants or by mediating the reaction through hydrogen bonding. nih.gov For instance, in [4+2] cycloadditions (Diels-Alder reactions), ortho-substituted arylboronic acids can activate unsaturated carboxylic acids. nih.gov In some cases, phenylboronic acid, in conjunction with a copper(II) salt, catalyzes the [3+2] cycloaddition of azides and terminal alkynes to form 1,4-disubstituted-1,2,3-triazoles. scielo.org.mx In this system, the phenylboronic acid serves to reduce copper(II) to the active copper(I) species. scielo.org.mx

Phenylboronic acid and its derivatives can participate in and catalyze alkylation and cross-dehydrogenative coupling (CDC) reactions. libretexts.org CDC reactions are a powerful class of transformations that form C-C or C-N bonds directly from two C-H bonds, typically with the aid of an oxidant. libretexts.orgnih.gov This approach avoids the need for pre-functionalized starting materials. nih.gov

For example, a rhodium-phosphine complex combined with an inorganic base has been used to catalyze the hydroxymethylation of phenylboronic acids with paraformaldehyde to synthesize benzyl (B1604629) alcohols. researchgate.net In other systems, iron has been shown to catalyze the CDC reaction between the C(sp²)–H bonds of indoles and the C(sp³)–H bonds of ethers, where it acts as a Lewis acid catalyst for both C-C bond coupling and C-O bond cleavage. beilstein-journals.org

Role in Green Chemistry Approaches to Catalysis

Organoboron acids are particularly attractive catalysts from a green chemistry perspective. nih.govcatalysis.blog Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. catalysis.blog this compound and related compounds align with these principles due to their typically low toxicity and their ability to promote reactions with high chemoselectivity, which can reduce the need for protecting groups. nih.gov

Furthermore, the use of boric acid itself as a catalyst, often in aqueous solutions, avoids the need for organic solvents, a key goal of green chemistry. nih.govsemanticscholar.org Solid acids like zeolites, which can be easily separated and recycled, are also considered green catalysts. wiley-vch.de The principles of green catalysis focus on minimizing environmental impact by reducing waste, using less energy, and employing sustainable resources. catalysis.blog

Homogeneous and Heterogeneous Catalytic Systems

Catalytic systems can be classified as either homogeneous or heterogeneous. In homogeneous catalysis , the catalyst is in the same phase as the reactants, for example, a soluble catalyst in a solution. wikipedia.orgsavemyexams.com this compound, being soluble in many organic solvents, often acts as a homogeneous catalyst. nih.gov This allows for high catalyst activity and selectivity. wikipedia.org However, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products. wikipedia.orgmdpi.com

In heterogeneous catalysis , the catalyst exists in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. savemyexams.comlibretexts.org These systems are advantageous due to the ease of catalyst separation and recycling. mdpi.commdpi.com While this compound is primarily used in homogeneous systems, research into immobilizing boronic acids onto solid supports to create heterogeneous catalysts is an active area. This approach combines the catalytic activity of the boronic acid with the practical benefits of a heterogeneous system. For instance, boric acid supported on silica (B1680970) has been used as a heterogeneous catalyst. nih.gov

Catalyst Design Principles for Enhanced Activity and Selectivity

The efficacy of catalysts derived from this compound in various chemical transformations is not inherent but is the result of deliberate and strategic design. Enhancing catalytic activity—the rate at which a reaction proceeds—and selectivity—the ability to favor the formation of a specific product—requires a deep understanding of the reaction mechanism at a molecular level. ugent.benumberanalytics.com Researchers have developed several key principles to design and modify this compound-based catalysts for optimal performance. These strategies primarily revolve around the modulation of electronic properties, steric hindrance, and the introduction of cooperative functionalities.

Electronic Tuning of the Boron Center

The Lewis acidity of the boron atom is a critical parameter influencing the catalytic cycle. Modifications that increase the electrophilicity of the boron center can significantly enhance the catalyst's ability to activate substrates.

Ligand and Structural Modifications

The ligands coordinated to the metal center in transition-metal-catalyzed reactions (where this compound is a reagent) or the structural scaffold of the organocatalyst itself play a pivotal role in determining activity and selectivity.

Steric Effects: The size and shape of the catalyst assembly can dictate which molecules can approach the active site and in what orientation. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, bulky ligands on the palladium center can enhance catalytic performance. nih.gov Increased steric bulk is often correlated with higher catalytic activity. For example, in the coupling of phenylboronic acid with bromobenzene, palladium complexes featuring bulky α-diimine ligands with tert-butyl groups demonstrated superior performance. nih.gov This steric hindrance can promote the crucial reductive elimination step in the catalytic cycle and stabilize the active catalytic species.

Bifunctional Catalyst Design: A sophisticated strategy involves designing catalysts that can perform more than one function. This can be achieved by incorporating a secondary functional group into the catalyst structure that can participate in the reaction mechanism. For example, novel boronic acids based on a biphenyl (B1667301) scaffold and substituted with a thioether group have been developed for direct amide synthesis. researchgate.net This design concept of bifunctional activation, where the boronic acid activates the carboxylic acid and the thioether group potentially interacts with the amine, leads to good reactivity for a wide range of substrates. researchgate.net

Another innovative approach is the use of an "anchoring group" on the substrate, which is designed to interact with the catalyst through non-covalent forces. A tailored benzamide (B126) group in a substrate, for example, can form hydrogen bonds and π-π stacking interactions with a chiral acid catalyst, creating a highly organized transition state that allows for high enantioselectivity. nih.gov

Advanced Catalyst Architectures

Moving beyond simple molecular catalysts, researchers are designing complex, structured systems to enhance performance, stability, and recyclability.

Covalent Organic Frameworks (COFs): COFs are porous crystalline polymers with a highly ordered structure. They can be designed at a molecular level to serve as highly efficient photocatalysts for reactions involving arylboronic acids. rsc.org By constructing a COF with alternating electron donor and acceptor units, it is possible to create a material with a suitable band gap, strong visible light absorption, and efficient charge separation and transport—all properties of a high-efficiency photocatalyst. rsc.org For example, a COF built from 4,4′-(2,1,3-benzothiadiazole-4,7-diyl)dianiline (an electron acceptor) and a complementary donor unit showed high activity in the photocatalytic conversion of arylboronic acids to phenols. rsc.org

Supramolecular Engineering: The principles of supramolecular chemistry can be used to create highly efficient photocatalysts. By encapsulating a photosensitizer molecule within the cavity of a host molecule like cucurbit numberanalytics.comuril, its photophysical properties can be dramatically altered. researchgate.net This host-guest interaction can promote the generation of the catalytically active triplet state and facilitate energy and electron transfer, leading to significantly improved performance in reactions such as the oxidative hydroxylation of arylboronic acids. researchgate.net

The following tables summarize the impact of different design strategies on catalyst performance in reactions involving boronic acids.

Table 1: Effect of Electronic Modification on Catalyst Activity

Catalyst System Modification Target Reaction Outcome Reference
Arylboronic Acid Introduction of fluorine atoms Alcohol activation Increased catalyst acidity and electrophilic activation nih.gov
Ferrocene (B1249389) Boronic Acid Oxidation to cationic Ferrocenium salt Friedel-Crafts benzylation Significantly higher catalytic activity compared to the neutral parent catalyst nih.gov

Table 2: Influence of Ligand Steric Bulk in Suzuki-Miyaura Coupling

Catalyst Ligand Feature Reactants Yield (%) Reference
Pd A Bulky acenaphthene (B1664957) ligand with o-tert-butyl group Phenylboronic acid + Bromobenzene High nih.gov
Ni A Less bulky phenyl groups Phenylboronic acid + Bromobenzene Lower than Pd A nih.gov

Table 3: Performance of Advanced Catalyst Architectures

Catalyst Type Design Principle Application Key Performance Metric Reference
BTT-BTDDA-COF Donor-Acceptor Structure Photocatalytic conversion of arylboronic acid to phenol (B47542) High catalytic performance and good recyclability rsc.org

These design principles—spanning electronic tuning, steric control, and the creation of advanced, multifunctional architectures—provide a robust toolbox for developing highly active and selective catalysts based on the this compound motif for a wide array of chemical transformations.

Supramolecular Chemistry and Molecular Recognition Properties

Non-Covalent Interactions Governing Assembly

The assembly of phenylbutylboronic acid into more complex supramolecular architectures is directed by a combination of weak intermolecular forces. yu.edu.jo These non-covalent interactions, including hydrogen bonding, π-stacking, and metal coordination, dictate the structure and function of the resulting assemblies. supramolecularevans.comlibretexts.orgnumberanalytics.com

Hydrogen bonds are crucial non-covalent interactions in chemistry and biology, forming the basis for complex supramolecular structures. supramolecularevans.comnih.gov They occur when a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) is attracted to another nearby electronegative atom. libretexts.orglibretexts.org The boronic acid group (-B(OH)₂) of this compound is a potent participant in hydrogen bonding, acting as both a hydrogen bond donor (from its -OH groups) and an acceptor (at the oxygen atoms).

This dual capability allows for the formation of extensive and robust hydrogen-bonding networks. rsc.orgresearchgate.net For instance, in the solid state, boronic acid molecules often self-assemble into dimers or polymeric chains through hydrogen bonds. These networks are not random; they create ordered arrangements that define the macroscopic properties of the material. libretexts.org The presence of other molecules, or "guests," can influence and become part of these intricate networks, leading to the formation of co-crystals and other complex assemblies. yu.edu.joresearchgate.net The stability and dynamics of these networks can be influenced by factors like the acidity of the surrounding environment. rsc.org

Pi-stacking (π-π) interactions are non-covalent forces that occur between aromatic rings. wikipedia.org The phenyl group of this compound, being an electron-rich π-system, is capable of engaging in these interactions. wikipedia.orgcolostate.edu These interactions are fundamental to the assembly of many biological and synthetic structures, contributing to the stability of DNA and the folding of proteins. wikipedia.orgnih.gov

In the context of this compound, π-stacking can occur between the phenyl rings of adjacent molecules, promoting their orderly packing. pku.edu.cn This interaction, driven by a combination of electrostatic and dispersion forces, typically results in either a face-to-face (staggered) or an edge-to-face (T-shaped) arrangement of the aromatic rings. colostate.edu These interactions are a key driving force in the self-assembly process, often working in concert with hydrogen bonding to create well-defined nanostructures. pku.edu.cnnih.gov The interplay between π-stacking and other non-covalent forces is essential for molecular recognition and the formation of host-guest complexes. frontiersin.orglibretexts.org

Metal coordination involves the interaction between a metal ion (acting as a Lewis acid) and a ligand (a Lewis base). This interaction can be a powerful tool for constructing complex and functional supramolecular architectures. rsc.orgnih.govnih.gov The boronic acid moiety can act as a ligand, coordinating with various metal ions. This coordination can guide the self-assembly of organic ligands into specific nanomaterials, with the geometry and properties of the final structure being influenced by the choice of metal ion. nih.gov

The coordination of metal ions to ligands like this compound can lead to the formation of discrete, polyhedral structures known as metallacages or extended networks called coordination polymers. nih.gov These metal-coordinated structures have unique properties derived from both the organic components and the metal centers, with applications in areas like catalysis and materials science. rsc.orgrsc.orgmdpi.com The final architecture is determined by the coordination geometry of the metal ion and the structure of the organic linker. nih.gov

Table 1: Overview of Non-Covalent Interactions in this compound Assembly

Interaction Type Key Interacting Group Description Typical Role in Assembly
Hydrogen Bonding Boronic acid (-B(OH)₂) Acts as both a donor and acceptor to form directional bonds with other electronegative atoms. libretexts.orglibretexts.org Formation of dimers, polymers, and extended networks; crucial for structural stability. researchgate.netyasara.org
Pi-Stacking Phenyl ring (-C₆H₅) Attraction between the electron clouds of aromatic rings, leading to stacked or T-shaped arrangements. wikipedia.orgcolostate.edu Directs the packing of molecules; contributes to the stability of layered structures. pku.edu.cn
Metal Coordination Boronic acid (-B(OH)₂) The boronic acid group can act as a ligand, binding to metal ions. nih.gov Forms discrete metallacages or extended coordination polymers; introduces new functionalities. rsc.orgnih.gov

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry is a central concept in supramolecular science where a larger 'host' molecule forms a complex with a smaller 'guest' molecule through non-covalent interactions. supramolecularevans.comlibretexts.orgnih.gov this compound and its derivatives are excellent hosts, particularly for guest molecules containing diol functionalities. thno.org

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol moieties. nih.govrsc.org This reaction results in the formation of a five- or six-membered cyclic boronate ester. researchgate.net This interaction is highly specific and its strength is dependent on factors such as the pH of the solution, the pKa of the boronic acid, and the structure of the diol. nih.govresearchgate.net

This reversible complexation is the foundation for the use of this compound derivatives in sensors and responsive materials. For example, hydrogels cross-linked with boronate esters can exhibit glucose-responsive behavior; the presence of glucose (a polyol) competes for binding with the boronic acid groups, leading to a change in the material's properties. researchgate.netnih.gov The binding affinity between various boronic acids and diols has been studied extensively, providing a basis for designing systems with tailored responsiveness. nih.gov

Table 2: Research Findings on Boronic Acid-Diol Complexation

Research Focus Key Finding Significance Reference(s)
pH Dependence The strongest binding between phenylboronic acid (PBA) and diols is often achieved around neutral pH. researchgate.net Allows for tuning the binding and release of diols by adjusting pH, critical for creating responsive systems. researchgate.net researchgate.net
Glucose Responsiveness Glucose, with its 1,2-cis-diol structure, competes with other diols to bind with boronic acid groups, disrupting polymer crosslinking. researchgate.net Enables the design of smart materials, such as glucose-responsive micelles for insulin (B600854) delivery. researchgate.netnih.gov researchgate.netnih.gov
Structure-Reactivity Binding affinity is governed by factors including boronic acid pKa, diol pKa, and steric hindrance. nih.gov Provides a framework for predicting and designing boronic acids with high affinity for specific diols. nih.gov nih.gov
Catalytic Phosphorylation Hemiboronic acids can catalytically activate diols, enabling selective monophosphorylation. rsc.org Offers a method for selective chemical modification of complex polyols like saccharides. rsc.org rsc.org

The ability of phenylboronic acids to bind diols extends to a wide range of biologically important molecules, including saccharides, glycoproteins, and nucleotides. nih.govnih.gov This molecular recognition capability is the basis for their use in diagnostics and targeted therapies.

Theophylline (B1681296), a methylxanthine drug used in respiratory therapies, presents a biologically relevant scaffold for potential complexation. nih.govwikipedia.orgnih.gov As a purine (B94841) derivative, theophylline possesses several sites for non-covalent interactions, including nitrogen atoms for hydrogen bonding and an aromatic heterocyclic system capable of π-stacking. wikipedia.orgpharmgkb.org While direct complexation with a diol-like moiety is not its primary interaction mode, the principles of host-guest chemistry suggest that phenylboronic acids could form molecular complexes with such scaffolds. thno.orgmdpi.com The interaction could be driven by a combination of hydrogen bonding between the boronic acid's hydroxyl groups and the nitrogen or oxygen atoms of theophylline, as well as π-stacking between the respective aromatic rings. Such host-guest complexation could potentially be used to modulate the solubility or delivery of the drug molecule. thno.orgdrugbank.com

Self-Assembly and Self-Organization of Boronic Acid Systems

Supramolecular chemistry, often described as "chemistry beyond the molecule," investigates the formation of complex, well-defined systems through non-covalent interactions between molecules. csic.esbbau.ac.in In the context of boronic acid systems, self-assembly is a fundamental process where individual molecules spontaneously organize into ordered, hierarchical structures. csic.esfrontiersin.org This organization is not random but is directed by the specific chemical information encoded within the constituent molecules. csic.es

The primary drivers of this self-organization are a combination of non-covalent interactions, including hydrogen bonding, π-π stacking between aromatic rings, hydrophobic interactions, and van der Waals forces. bbau.ac.infrontiersin.orgnih.gov For molecules like this compound, the phenyl group provides opportunities for π-π stacking and hydrophobic interactions, while the boronic acid group can participate in hydrogen bonding. bbau.ac.in This interplay of forces allows the molecules to arrange into larger, stable supramolecular structures. frontiersin.org The process is a "bottom-up" approach to creating nanoscale structures, where the final architecture is determined by the collective balance of these weak, non-covalent forces. csic.esfrontiersin.org

Formation of Supramolecular Gels and Networks

A significant outcome of the self-assembly of boronic acid derivatives is the formation of supramolecular gels. nii.ac.jp These are physical gels created by low-molecular-weight gelators (LMWGs) that self-assemble into extensive three-dimensional networks, entrapping solvent molecules and causing the system to solidify. nii.ac.jpchalmers.se Unlike covalently cross-linked polymer gels, supramolecular gels are held together by reversible, non-covalent bonds, which makes them dynamic and responsive to external stimuli. nih.govnii.ac.jp

The formation of these networks relies on the directional and cooperative nature of interactions like hydrogen bonding and π-π stacking. nih.govmdpi.com For instance, molecules can be designed to form fibrous structures that entangle to create the gel network. mdpi.com The properties of these gels, such as their stability and mechanical strength, are directly influenced by the molecular structure of the gelator and the type of non-covalent forces at play. nih.gov

A key feature of supramolecular gels is their potential for stimuli-responsiveness. nih.govmdpi.com Because the underlying non-covalent interactions are relatively weak, they can be disrupted or altered by external triggers such as changes in pH, temperature, or the introduction of specific ions or molecules. mdpi.com This can lead to a reversible transition between the gel state and a liquid (sol) state, making these materials suitable for applications in sensing and smart materials. nii.ac.jpmdpi.com For example, hydrogels based on C3-symmetric amides have been shown to undergo a gel-to-sol transition in the presence of specific anions like fluoride (B91410) and cyanide, demonstrating size-selective anion sensing. mdpi.com

Table 1: Key Non-Covalent Interactions in Supramolecular Gel Formation
Interaction TypeDescriptionRelevance to Boronic Acid Systems
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.govThe boronic acid group (-B(OH)₂) can act as a hydrogen bond donor and acceptor, facilitating the formation of extended networks between molecules.
π–π StackingAttractive, non-covalent interactions between the electron clouds of aromatic rings. bbau.ac.inThe phenyl group in this compound allows for π-π stacking, which helps to stabilize the self-assembled fibrous structures within the gel. mdpi.com
Hydrophobic InteractionsThe tendency of nonpolar molecules or molecular segments to aggregate in an aqueous solution and exclude water molecules. bbau.ac.inThe butyl and phenyl groups contribute to the molecule's hydrophobicity, promoting aggregation in aqueous environments, a key step in hydrogel formation. nih.gov
Van der Waals ForcesWeak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron distribution. frontiersin.orgThese forces contribute to the overall stability of the self-assembled network by promoting close packing of the molecules. frontiersin.org

Dynamic Covalent Chemistry in Supramolecular Architectures

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to create complex and adaptable molecular systems. wikipedia.org Unlike the non-covalent interactions that define classical supramolecular chemistry, DCC involves the making and breaking of covalent bonds, but under conditions where the process is reversible and reaches a state of thermodynamic equilibrium. csic.eswikipedia.org This unique feature allows for "error correction" and reorganization within the molecular assembly. wikipedia.org

Boronic acids are exemplary building blocks in the field of DCC. wikipedia.org Their chemistry is dominated by two key reversible reactions:

Boronic Ester Formation : Boronic acids react with compounds containing 1,2- or 1,3-diol groups (like sugars or catechols) to form stable five- or six-membered cyclic esters. researchgate.netmdpi.com This reaction is highly reversible and typically pH-sensitive; the ester bond forms under alkaline conditions and dissociates in acidic environments. researchgate.net

Boroxine (B1236090) Formation : Boronic acids can undergo self-condensation, eliminating water to form cyclic trimers known as boroxines. mdpi.com This reaction is also reversible and contributes to the formation of dynamic networks. mdpi.com

The reversible nature of these bonds is central to creating dynamic supramolecular architectures. csic.es When incorporated into polymer chains or self-assembling systems, these dynamic covalent bonds act as adaptable cross-links. wikipedia.orgcsic.es This leads to the formation of materials known as covalent adaptable networks (CANs) or vitrimers, which combine the stability of traditional thermoset plastics with the reprocessability of thermoplastics. wikipedia.orgmdpi.com For example, hydrogels have been created using polymers functionalized with 2-formylphenylboronic acid, which can form dynamic covalent bonds with diols or nitrogen nucleophiles, resulting in self-healing materials. csic.es The dynamic linkages allow the network to rearrange and repair itself when damaged. mdpi.comcsic.es This strategy has also been applied in drug delivery, where multidomain peptides are engineered to form hydrogels that engage in dynamic covalent bonding with boronic acid-containing drugs, allowing for prolonged and controlled release. nih.gov

Table 2: Dynamic Covalent Reactions Involving Boronic Acids
Reaction TypeReactantsProductKey Features
Boronic Ester FormationBoronic Acid + cis-DiolCyclic Boronic EsterReversible and pH-dependent; forms stable 5- or 6-membered rings; crucial for molecular recognition and sensing of sugars. researchgate.netmdpi.com
Boroxine FormationBoronic Acid (self-condensation)Boroxine (cyclic trimer)Reversible dehydration reaction; forms rigid, planar B₃O₃ rings; used in the construction of covalent organic frameworks (COFs). wikipedia.orgmdpi.com
Iminoboronate Formation2-formylphenylboronic acid + AmineIminoboronate adductForms a stable boron-nitrogen dative bond, allowing imine formation even in aqueous media; used in self-healing hydrogels. csic.es

Advanced Analytical Chemistry Methodologies

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. researchgate.net For phenylbutylboronic acid, this often involves targeting its functional groups to improve detectability and chromatographic behavior, especially for trace-level analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for sensitive and selective quantification. However, some molecules, particularly smaller organic acids, may exhibit poor ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source. researchgate.net Isotopic-tagged derivatization is a high-performance strategy developed to overcome these challenges.

This technique involves reacting the analyte with a derivatizing reagent that exists in two isotopic forms: a light version (e.g., containing ¹²C) and a heavy version (e.g., containing ¹³C). nih.gov By labeling the analyte, this method introduces several key advantages for LC-MS/MS analysis. The derivatization can introduce a permanently charged group or a moiety with high proton affinity, significantly enhancing ESI efficiency by orders of magnitude. nih.govmdpi.com

In practice, a known amount of the heavy-isotope-labeled standard is spiked into a sample, which is then derivatized alongside the endogenous, light-isotope analyte. The resulting light and heavy derivatives co-elute during chromatography but are distinguished by the mass spectrometer based on their mass difference. This allows for highly accurate and precise quantification, as matrix effects and variations in ionization efficiency are internally corrected. Research on other organic acids has shown this approach can lower limits of quantification to the picomolar or femtomolar level. nih.gov While specific applications for this compound are not widely documented, the principles demonstrated with other challenging analytes like carboxylic acids and organophosphorus acids are directly applicable. nih.govmdpi.com

Table 1: Advantages of Isotopic-Tagged Derivatization for LC-MS/MS
AdvantageDescriptionReference
Enhanced SensitivityIntroduces a tag that improves ionization efficiency, potentially by 2-4 orders of magnitude. nih.gov
Improved Quantification AccuracyThe heavy-labeled internal standard co-elutes and experiences the same matrix effects as the analyte, allowing for precise ratiometric measurement. nih.gov
Improved ChromatographyDerivatization can alter the polarity of the analyte, leading to better retention and peak shape in reversed-phase liquid chromatography. nih.gov
Facilitated Peak IdentificationThe presence of a distinct isotopic pair in the mass spectrum makes it easier to identify the analyte peak in a complex sample matrix. nih.gov

Derivatization can also be employed to tag an analyte with a chromophore or a fluorophore, rendering it detectable by more common analytical instruments like HPLC with UV-Visible or fluorescence detectors. researchgate.net This process chemically modifies a specific functional group to attach the desired tag. libretexts.org

For this compound, the boronic acid moiety is a prime target for derivatization. Boronic acids are well-known for their ability to form reversible covalent bonds with diols, creating five- or six-membered cyclic boronate esters. nih.gov This specific reactivity can be exploited by using a derivatizing agent that contains a diol functionality as well as a fluorescent or UV-active tag. The reaction attaches the tag to the boronic acid, allowing for highly sensitive detection.

The goal of this type of derivatization is to transform a substance that may have low UV absorption into a product with high sensitivity for UV or fluorescence detection. researchgate.net This is particularly useful for quantifying the compound at low concentrations when advanced instrumentation like mass spectrometry is not available.

Table 2: Common Derivatizing Reagent Classes for HPLC
Target Functional GroupReagent Class ExampleDetection MethodReference
Amines, Amino Acidso-Phthalaldehyde (OPA)Fluorescence libretexts.org
Amines, PhenolsDansyl Chloride (DNS-Cl)Fluorescence researchgate.net
Carboxylic AcidsAlkyl Halides (e.g., 5-(Bromomethyl)fluorescein)Fluorescence thermofisher.com
Alcohols, AminesPhenyl isocyanateUV-Visible researchgate.net
Carbonyls2,4-Dinitrophenylhydrazine (DNPH)UV-Visible researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound and its derivatives. These techniques probe the molecular structure by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. While ¹H and ¹³C NMR provide the carbon-hydrogen framework, the analysis of other nuclei can offer unique insights.

¹⁹F NMR is a particularly powerful analytical tool for several reasons. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive and easy to detect, similar to protons. magritek.com A key advantage of ¹⁹F NMR is its very large chemical shift range, which is much wider than that for ¹H NMR. This significantly reduces the likelihood of signal overlap, even in complex mixtures, making spectral interpretation more straightforward. magritek.com

In the context of this compound, ¹⁹F NMR becomes relevant when the compound is reacted with or analyzed in the presence of fluorine-containing reagents. For example, if a derivatization strategy involved attaching a trifluoromethyl (-CF₃) group, ¹⁹F NMR would be the ideal method to confirm the success of the reaction and characterize the new product. The chemical shift, signal multiplicity, and coupling constants of the fluorine signals provide detailed information about the local chemical environment of the fluorine atoms. rsc.orgman.ac.uk

Table 3: Common ¹⁹F NMR Reference Standards and Their Chemical Shifts
CompoundChemical Shift (δ) vs. CFCl₃ (ppm)Reference
Trichlorofluoromethane (CFCl₃)0.00 colorado.edu
Trifluoroacetic acid (CF₃COOH)-76.55 colorado.edu
Hexafluorobenzene (C₆F₆)-164.9 colorado.edu
Fluorobenzene (C₆H₅F)-113.15 colorado.edu
Trifluorotoluene (C₆H₅CF₃)-63.72 colorado.edu

For compounds that can be crystallized, single-crystal X-ray diffraction (XRD) offers the most definitive structural information. This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and stereochemistry. lcc-toulouse.fr If this compound were to form a crystalline complex with another molecule, XRD would be the premier method to elucidate the exact nature of the intermolecular interactions holding the complex together. mdpi.com

Powder X-ray diffraction (PXRD) is another valuable technique, used for the analysis of polycrystalline materials. While it does not provide the atomic-level detail of single-crystal XRD, it is excellent for phase identification, assessing sample purity, and refining unit cell parameters. researchgate.netresearchgate.net For instance, PXRD could be used to confirm the identity of a bulk powder sample of this compound by comparing its diffraction pattern to a known standard.

Table 4: Information Provided by X-ray Diffraction Techniques
TechniqueSample TypeInformation ObtainedReference
Single-Crystal XRDSingle crystalsPrecise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute configuration. lcc-toulouse.frmdpi.com
Powder XRD (PXRD)Polycrystalline powdersPhase identification, crystal lattice parameters, sample purity, crystallite size, crystal structure refinement (Rietveld). lcc-toulouse.frresearchgate.net

Chromatographic Separations and Method Development

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of this compound, enabling its separation from impurities and quantification. ymc.co.jp Developing a robust HPLC method is a systematic process that involves optimizing several key parameters to achieve the desired resolution, peak shape, and analysis time. molnar-institute.com

The most common separation mode for a moderately nonpolar compound like this compound is reversed-phase HPLC. molnar-institute.com Method development typically begins with screening different columns and mobile phase conditions to map the available selectivity. elementlabsolutions.com

Key parameters in HPLC method development include:

Mobile Phase Composition : A mixture of water (or an aqueous buffer) and an organic modifier is used. Acetonitrile and methanol (B129727) are the most common modifiers, and switching between them can significantly alter selectivity due to their different physicochemical properties. elementlabsolutions.com

Mobile Phase pH and Buffer : The pH of the mobile phase must be controlled, especially for ionizable compounds. For this compound, maintaining a consistent pH is important for reproducible retention times. Volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred for LC-MS compatibility, while phosphate (B84403) buffers can be used for standard UV detection. molnar-institute.comelementlabsolutions.com Using a modifier like 0.1% trifluoroacetic acid (TFA) can improve peak shape for some compounds but requires rigorous column re-equilibration between runs. chromatographyonline.com

Gradient Elution : A screening gradient, such as running from 5% to 95% organic modifier, is often used initially to elute all components of a sample and determine the approximate solvent strength needed for separation. chromatographyonline.com The gradient slope and time are then optimized to maximize resolution.

Column Selection : Different stationary phases (e.g., C18, C8, Phenyl-Hexyl) offer different retention mechanisms and selectivities. Screening a variety of columns is a crucial step in finding the optimal separation conditions.

The ultimate goal is a robust method that provides acceptable resolution and can be reliably transferred between different HPLC systems. molnar-institute.com

Table 5: Key Parameters in Reversed-Phase HPLC Method Development
ParameterConsiderationsCommon ChoicesReference
Stationary Phase (Column)Analyte polarity, shape, and functional groups.C18, C8, Phenyl-Hexyl, Biphenyl (B1667301). elementlabsolutions.com
Mobile Phase Organic ModifierAffects retention and selectivity.Acetonitrile, Methanol. elementlabsolutions.com
Mobile Phase Aqueous ComponentControls pH and provides buffering capacity.0.1% Formic Acid, 0.1% TFA, Ammonium Acetate, Phosphate Buffer. molnar-institute.com
Elution ModeIsocratic for simple mixtures; Gradient for complex mixtures or wide polarity range.Isocratic or Gradient. chromatographyonline.com
TemperatureAffects retention time, viscosity, and selectivity.Typically controlled between 25-40 °C. molnar-institute.com

Biological Interactions and Chemical Probes in Research

Molecular Probes for Biomolecule Interactions

The study of biomolecular interactions is fundamental to understanding cellular processes. il-biosystems.comlongdom.org Molecular probes are essential tools in this field, allowing researchers to investigate these interactions with high specificity and sensitivity. nih.gov Phenylbutylboronic acid and its derivatives have emerged as valuable scaffolds in the design of such probes.

Design and Synthesis of Fluorine-Labeled Probes

Fluorine-18 is a favored radionuclide for positron emission tomography (PET) due to its advantageous nuclear and chemical properties. frontiersin.org The design of 18F-labeled molecular probes has become a significant area of research in radiochemistry and radiopharmaceuticals. frontiersin.org Triphenylamine derivatives, which can include a boronic acid group, are versatile in the design of fluorescent probes and can be readily modified for further functionalization. sioc-journal.cn

The synthesis of these probes often involves labeling with a reporter molecule, such as a fluorophore. For instance, dual-labeled probes, commonly used in qPCR, are oligonucleotides with a reporter dye at the 5' end and a quencher at the 3' end. sigmaaldrich.com The quencher suppresses the reporter's fluorescence until the probe binds to its target, causing a conformational change that separates the two, resulting in a measurable fluorescent signal. sigmaaldrich.comnih.gov Various methods have been developed for the synthesis of 18F-labeled fluorescent dyes, which are crucial for creating dual-mode molecular imaging agents. mdpi.com

A key aspect of probe design is ensuring specificity and high affinity for the target biomolecule. This can be achieved through modifications like incorporating Locked Nucleic Acids (LNA) or a Minor Groove Binder (MGB) to enhance thermal stability and hybridization specificity. sigmaaldrich.com

Investigation of Conformational Changes in Biomolecules

Biomacromolecules are dynamic entities that undergo conformational changes in response to various stimuli, such as ligand binding. wikipedia.orgnih.gov These changes are often critical for their biological function. nih.gov Several biophysical techniques, including fluorescence spectroscopy, are employed to study these structural alterations. wikipedia.orgnih.gov

Fluorescent probes, like those derived from pyrene (B120774), are particularly useful for monitoring protein conformation and dynamics. mdpi.com Changes in the probe's microenvironment, resulting from protein conformational shifts, can be detected through alterations in its fluorescence emission spectrum. mdpi.com For instance, a study on cellular retinoic acid-binding protein I (CRABP I) utilized fluorescence to monitor conformational changes induced by different anions. nih.gov

The use of specifically designed probes allows for the real-time, quantitative analysis of these conformational changes. For example, second-harmonic generation (SHG) with a site-specifically attached probe can determine the tilt angle of the probe, reflecting protein motion. wikipedia.org Similarly, pulsed electron-electron double resonance (PELDOR) spectroscopy, combined with rapid-freeze techniques, can track conformational changes in proteins with high temporal and spatial resolution. ethz.ch

Enzyme Inhibition and Modulation Studies

Enzyme inhibitors are crucial molecules in both biological research and medicine. medicoapps.org They can act reversibly or irreversibly and are classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition. medicoapps.orgsavemyexams.com

This compound Moieties as Inhibitors (e.g., Lonp1 protease inhibitors)

The boronic acid moiety is a key feature in a number of enzyme inhibitors due to the ability of the boron atom to form stable, covalent complexes with active site residues, particularly serine. nih.govnih.gov this compound derivatives have been investigated as inhibitors of various enzymes.

A significant example is their role as inhibitors of Lon protease homolog 1 (LONP1), a mitochondrial protease that is a promising pharmacological target. nih.govmdpi.com Dysregulation of LONP1 is implicated in several diseases, making its inhibition a key area of research. mdpi.com Structure-based drug design has led to the development of selective boronic acid-based LONP1 inhibitors. nih.gov For instance, bortezomib (B1684674), a dipeptidyl boronic acid, has been shown to inhibit LONP1. mdpi.comrcsb.org Research has also focused on developing nanomolar LONP1 inhibitors with minimal activity against other proteases like the 20S proteasome, to serve as specific tool compounds for studying LONP1 biology. nih.gov

Structure-Activity Relationship Studies in Enzyme Inhibition

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of enzyme inhibitors. gardp.org These studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. gardp.orgresearchgate.net

For boronic acid-based inhibitors, SAR studies have provided valuable insights. In the context of LONP1 inhibitors, modifications to the this compound scaffold have been explored to enhance inhibitory activity and selectivity. nih.gov For example, studies on benzoic acid derivatives as α-amylase inhibitors revealed that the position of hydroxyl groups on the benzene (B151609) ring significantly influences inhibitory potency. nih.gov Specifically, a hydroxyl group at the 2-position was found to enhance the inhibitory activity. nih.gov Such findings are crucial for the rational design of more effective enzyme inhibitors. ju.edu.joiomcworld.com

Compound Class Enzyme Target Key SAR Findings
Benzoic Acid Derivatives α-Amylase A hydroxyl group at the 2-position of the benzene ring enhances inhibitory activity. nih.gov
Boronic Acid Derivatives Lonp1 Protease Dipeptidyl boronic acids show potent inhibition. nih.govmdpi.comrcsb.org
Manzamine Analogues Glycogen Synthase Kinase-3β (GSK-3β) Specific modifications can improve antineuroinflammatory and antimalarial activity. nih.gov

Fluorescence-Based Assays for Biological Research

Fluorescence-based assays are widely used in biological research due to their high sensitivity, convenience, and suitability for high-throughput screening. promega.comkoreascience.kr These assays utilize fluorescently labeled molecules to detect and quantify biological processes. bmglabtech.com

One common application is in enzyme-linked assays, where an enzyme's activity is measured by its ability to convert a fluorogenic substrate into a fluorescent product. promega.com For example, a fluorescence-based assay for fatty acid amide hydrolase (FAAH) was developed using a fluorogenic substrate, 2-oxo-2H-chromen-7-yl decanoate (B1226879) (DAEC), which is hydrolyzed by FAAH to produce a highly fluorescent coumarin. koreascience.kr

Fluorescence polarization (FP) is another powerful technique used in assays for RNA synthesis and other biomolecular interactions. bmglabtech.com The FP of a fluorescently labeled nucleic acid changes upon binding to another molecule, providing a direct readout of the interaction. bmglabtech.com Furthermore, fluorescence-based assays are valuable for identifying compounds that target specific cellular pathways, such as a novel assay designed to find nematocidal compounds that disrupt the blood-feeding pathway in parasites. mdpi.com These assays often rely on fluorescent dyes that can permeate the cells of non-viable organisms, allowing for a direct measure of viability. mdpi.comresearchgate.net

Assay Type Principle Application Example
Enzyme-Linked Assay Enzymatic conversion of a fluorogenic substrate to a fluorescent product. promega.com Detection of alkaline phosphatase activity using AttoPhos® Substrate. promega.com
Fatty Acid Amide Hydrolase (FAAH) Assay Hydrolysis of a fluorogenic substrate (DAEC) by FAAH to produce fluorescent coumarin. koreascience.kr Screening for FAAH inhibitors. koreascience.kr
Fluorescence Polarization (FP) Assay Change in fluorescence polarization of a labeled molecule upon binding to a target. bmglabtech.com Monitoring RNA synthesis by influenza virus polymerase. bmglabtech.com
Viability Assay Use of fluorescent dyes that selectively stain non-viable cells. mdpi.com Screening for nematocidal compounds. mdpi.com

FRET-Based Assays for Protease Activity and Other Interactions

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. researchgate.net In biological research, FRET-based assays are powerful tools for measuring molecular interactions, including protease activity. mdpi.com These assays typically employ a substrate peptide labeled with a donor fluorophore and an acceptor quencher. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. researchgate.net Upon cleavage of the peptide by a protease, the donor and quencher are separated, disrupting FRET and resulting in a measurable increase in fluorescence. nsf.gov

While this compound itself is not a direct component of the FRET substrate, boronic acid derivatives have been evaluated as inhibitors in FRET-based protease assays. For instance, a series of β-amido boronic acids were tested for their ability to inhibit the recombinant main protease (Mpro) of SARS-CoV-2 in a FRET-based assay. mdpi.comresearchgate.net In this setup, the boronic acid compounds were incubated with the enzyme before the addition of a fluorogenic substrate. A reduction in the rate of fluorescence increase indicated that the boronic acid derivative was successfully inhibiting the protease's activity. mdpi.com

Beyond protease inhibition, FRET-based reporter systems have also been developed to study the kinetics of reactions involving boronic acids. A novel FRET-based assay was designed to monitor the rapid conjugation reaction between ortho-boronoaldehydes and various nucleophiles. researchgate.net This system uses a donor dye (Cy3) functionalized with the boronoaldehyde and an acceptor dye (Cy5) functionalized with a nucleophile. researchgate.net The formation of a bond between the two brings the dyes into close proximity, enabling FRET and allowing for highly sensitive and accurate tracking of the reaction kinetics under various conditions. researchgate.net

Mechanism of Signal Generation in Biological Probes

Chemical probes are small molecules used to study and manipulate biological systems, with their utility often depending on a mechanism that generates a detectable signal upon interaction with a target. thno.org For probes based on this compound and other aryl boronates, a primary mechanism for signal generation involves oxidative deboronation. frontiersin.org

This process is particularly effective for detecting reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). frontiersin.orgnih.gov The general mechanism involves the direct and stoichiometric oxidation of the aryl boronate by the oxidant. frontiersin.org This chemical transformation converts the boronic acid group into a hydroxyl group, yielding a phenol (B47542) as the major product. frontiersin.org When the aryl group is part of a fluorophore that is weakly fluorescent in its boronate form, its conversion to the corresponding phenol can "turn on" or significantly enhance its fluorescence. nih.gov This change provides a direct, measurable signal corresponding to the presence of the oxidant. nih.gov

The reaction can be summarized as follows:

Aryl-B(OH)₂ + Oxidant (e.g., ONOO⁻) → Aryl-OH + Borate

This strategy has been widely used to create a variety of fluorescent probes for imaging ROS in living systems. nih.gov

A second mechanism for signal generation involves the reversible interaction of boronic acids with diols. Phenylboronic acid moieties are known to bind reversibly with molecules containing 1,2- or 1,3-diol groups, such as those found in saccharides, to form cyclic boronate esters. acs.orgnih.gov If a fluorophore is attached to the phenylboronic acid probe, this binding event can alter the electronic environment of the fluorophore, leading to a change in its fluorescence properties (either an increase or decrease in intensity). acs.org This reversible binding allows for the dynamic sensing of diol-containing molecules like glucose. acs.org

In Vitro Studies of Molecular Recognition with Biological Systems

Molecular recognition, the specific interaction between two or more molecules, is fundamental to nearly all biological processes. nsf.gov In vitro studies using this compound and its derivatives have provided significant insights into these recognition events, particularly in the context of enzyme inhibition.

A notable area of research involves the use of phenylboronic acid derivatives as inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in many bacteria. mdpi.com A study investigating a series of phenylboronic acids against class A (KPC-2, GES-5) and class C (AmpC) β-lactamases used a combination of enzyme kinetics, molecular docking, and X-ray crystallography to probe the mechanism of molecular recognition. mdpi.com The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC₅₀) values. mdpi.com These in vitro studies demonstrated that different substitution patterns on the phenyl ring led to varied binding affinities for the different classes of enzymes, highlighting the specificity of the molecular recognition. mdpi.com

The table below summarizes the in vitro inhibitory activity of selected phenylboronic acid derivatives against different β-lactamases.

CompoundEnzyme TargetIC₅₀ (µM)
Phenylboronic acidKPC-2>200
Phenylboronic acidGES-5>200
Phenylboronic acidAmpC>200
2-Carboxyphenylboronic acidKPC-21.1 ± 0.1
2-Carboxyphenylboronic acidGES-51.6 ± 0.1
2-Carboxyphenylboronic acidAmpC11.2 ± 0.8
3-Carboxyphenylboronic acidKPC-20.9 ± 0.1
3-Carboxyphenylboronic acidGES-51.9 ± 0.1
3-Carboxyphenylboronic acidAmpC0.8 ± 0.1
Data sourced from kinetic inhibition assays against various β-lactamases. mdpi.com

These findings show that while the parent phenylboronic acid has weak activity, the addition of a carboxyl group significantly enhances inhibitory potency and modulates selectivity. mdpi.com Crystallographic studies further elucidated the recognition mechanism, revealing how the boronic acid forms a covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of the natural substrate. mdpi.com

Beyond β-lactamases, phenylboronic acid derivatives are recognized as a versatile class of enzyme inhibitors due to the ability of the boronic acid moiety to interact with key active site residues, particularly serine. thno.org They have been investigated as inhibitors of serine proteases and as potential anticancer agents through the inhibition of the proteasome, a complex that contains catalytically active serine and threonine residues. thno.org These in vitro studies are crucial for understanding the structure-activity relationships that govern molecular recognition and for the rational design of more potent and selective therapeutic agents. thno.orgmdpi.com

Sensor Development and Advanced Sensing Mechanisms

Design Principles for Boronic Acid-Based Sensors

The design of effective boronic acid-based sensors hinges on two key components: the molecular recognition element and the signal transduction mechanism.

The fundamental principle of molecular recognition in these sensors is the formation of a reversible covalent bond between the boronic acid group and the cis-diol moiety of the target analyte, forming a five- or six-membered cyclic boronate ester. nih.govmdpi.com This interaction is the primary molecular recognition event. nih.gov

The transduction mechanism is responsible for converting this binding event into a measurable signal. Several mechanisms are employed, often involving a fluorophore or an electroactive species integrated into the sensor molecule. Common transduction mechanisms include:

Photoinduced Electron Transfer (PET): In many fluorescent boronic acid sensors, a nearby amine group can quench the fluorescence of a fluorophore through PET. Upon binding to a diol, the boron atom becomes more Lewis acidic, strengthening its interaction with the amine's lone pair. This reduces the quenching effect and leads to an increase in fluorescence intensity. nih.govbham.ac.uk

Intramolecular Charge Transfer (ICT): ICT sensors feature a "push-pull" electronic system with an electron-donating and an electron-accepting group. The binding of a diol to the boronic acid moiety alters the electronic properties of the system, causing a shift in the fluorescence emission spectrum. mdpi.comnih.gov

Förster Resonance Energy Transfer (FRET): FRET-based sensors utilize a donor-acceptor fluorophore pair. The binding of an analyte can induce a conformational change in the sensor, altering the distance or orientation between the donor and acceptor and thus changing the FRET efficiency. mdpi.comrsc.org

Electrochemical Transduction: In electrochemical sensors, the binding of an analyte to a boronic acid-modified electrode can be detected through changes in current, potential, or impedance. nih.govnih.gov These sensors often use redox-active moieties like ferrocene (B1249389) as part of the boronic acid derivative. mdpi.comnih.gov

Transduction Mechanism Principle Typical Signal Change
Photoinduced Electron Transfer (PET)Analyte binding modulates the quenching of a fluorophore by a nearby functional group. nih.govbham.ac.ukFluorescence enhancement. nih.gov
Intramolecular Charge Transfer (ICT)Analyte binding alters the electronic distribution in a push-pull fluorophore system. mdpi.comnih.govShift in fluorescence emission wavelength. nih.gov
Förster Resonance Energy Transfer (FRET)Analyte binding induces a change in distance or orientation between donor and acceptor fluorophores. mdpi.comrsc.orgChange in the ratio of donor to acceptor emission.
ElectrochemicalAnalyte binding to an electrode surface alters its electrochemical properties. nih.govnih.govChange in current, potential, or impedance. nih.gov

Achieving high specificity and sensitivity is a critical challenge in sensor design, especially for differentiating between structurally similar saccharides like glucose and fructose (B13574). nih.govrsc.org Phenylboronic acid, for instance, generally shows a higher binding affinity for fructose than for glucose. rsc.org

Several strategies have been developed to enhance these parameters:

Diboronic Acid Receptors: Designing sensors with two boronic acid groups in a specific spatial arrangement can create a "chelate" effect, leading to a stronger and more selective binding to certain saccharides. For example, appropriately positioned diboronic acids can bind to the different hydroxyl groups of a glucose molecule, enhancing selectivity for glucose over other monosaccharides. xmu.edu.cnacs.org

Polymeric Scaffolds: Incorporating boronic acid units into a polymer matrix can lead to enhanced binding and sensitivity. nih.gov These polymeric sensors can offer multivalent interactions with the target analyte. rsc.org

Self-Assembled Systems: The non-covalent assembly of simple boronic acids into aggregates can create multivalent binding sites, improving selectivity for specific saccharides. rsc.org

Fluorination: The introduction of fluorine atoms to the boronic acid sensor can enhance its Lewis acidity and provide a unique signal for detection, for instance, through ¹⁹F NMR, improving sensitivity and resistance to interference. nih.gov

Nanomaterials: The use of nanomaterials such as gold nanoparticles, carbon nanotubes, and quantum dots as scaffolds for boronic acid immobilization can significantly amplify the sensor signal and improve sensitivity. mdpi.comnih.gov

Enhancement Strategy Mechanism of Action Primary Benefit
Diboronic Acid DesignCreates a specific binding pocket for the target saccharide through multivalent interactions. xmu.edu.cnacs.orgIncreased specificity. acs.org
Polymeric ScaffoldsProvides a platform for multivalent binding and can improve robustness. nih.govrsc.orgEnhanced sensitivity and stability. nih.gov
Self-AssemblyForms multivalent binding sites through non-covalent interactions. rsc.orgImproved selectivity. rsc.org
FluorinationIncreases Lewis acidity and provides a distinct detection signal. nih.govHigher sensitivity and specificity. nih.gov
Nanomaterial IntegrationAmplifies the signal due to high surface area and unique properties. mdpi.comnih.govSignal amplification and enhanced sensitivity. mdpi.com

Biosensor Applications of Phenylbutylboronic Acid Analogues

Analogues of this compound are integral to the development of various biosensors, particularly for detecting biologically relevant diol-containing molecules.

Electrochemical sensors based on phenylboronic acid and its derivatives are widely studied for the detection of glucose and other saccharides. nih.gov These platforms work by immobilizing boronic acid derivatives onto the surface of an electrode, such as gold or carbon. mdpi.comnih.gov The binding of a diol-containing analyte to the boronic acid creates a negatively charged boronate ester, which alters the electrochemical properties of the electrode surface. nih.gov

This change can be measured using various techniques:

Voltammetry: Measures the current response to a change in applied potential. The binding event can alter the peak current or potential.

Potentiometry: Measures the change in the electrode's surface potential upon analyte binding. Ion-sensitive field-effect transistors (FETs) are often used as transducers in these sensors. nih.gov

Electrochemical Impedance Spectroscopy (EIS): Measures the opposition to alternating current, which changes as the analyte binds to the electrode surface. nih.gov

To enhance the signal, electroactive molecules like ferrocene can be incorporated into the boronic acid structure, acting as a redox label. mdpi.com Furthermore, modifying electrodes with nanomaterials like multiwalled carbon nanotubes can increase the surface area and improve the sensitivity of these biosensors. mdpi.com

Optical sensors, particularly those based on fluorescence, are a major application for boronic acid derivatives. nih.govbham.ac.uk These sensors typically consist of a boronic acid recognition unit linked to a fluorophore. rsc.org The interaction with a diol-containing analyte modulates the fluorescence properties of the sensor through mechanisms like PET, ICT, or FRET. bham.ac.ukmdpi.com

For example, a fluorescent sensor can be designed where the fluorescence is initially "off" due to quenching. Upon binding to a saccharide, the quenching is suppressed, and the fluorescence turns "on". nih.gov The choice of fluorophore is crucial, with compounds like anthracene (B1667546) and pyrene (B120774) being commonly used. rsc.org

Recent advancements have focused on developing sensors that operate at longer wavelengths to minimize interference from biological autofluorescence. nih.gov Additionally, the incorporation of boronic acid-based fluorescent sensors into hydrogels has shown promise for continuous in vivo monitoring applications. mdpi.com

Response Mechanisms in Boronic Acid-Based Sensors

The response mechanism in boronic acid-based sensors is initiated by the reversible formation of a cyclic boronate ester between the boronic acid and a cis-diol. mdpi.com This reaction is pH-dependent, with the formation of the boronate ester being more favorable in alkaline conditions where the boronic acid is in its tetrahedral boronate form. mdpi.comrsc.org

The binding event triggers a change in the sensor molecule that is then transduced into a detectable signal. In fluorescent sensors, this can be a change in fluorescence intensity or a shift in the emission wavelength. nih.gov For instance, in a PET-based sensor, the binding of a saccharide to the boronic acid increases the Lewis acidity of the boron atom. This leads to a stronger interaction with a nearby quenching group (like an amine), which in turn reduces the quenching effect and increases the fluorescence output. nih.gov

In electrochemical sensors, the formation of the negatively charged boronate ester on an electrode surface alters the local charge distribution. nih.gov This change can be detected as a variation in current, potential, or impedance, providing a quantitative measure of the analyte concentration. nih.gov The reversibility of the boronic acid-diol interaction allows for the development of sensors capable of continuous monitoring. nih.gov

Ligand Binding Induced Conformational Changes

The functionality of sensors based on this compound hinges on the specific and reversible binding of target analytes, which induces a distinct change in the sensor's three-dimensional structure. This phenomenon, known as ligand-binding induced conformational change, is the foundational event that initiates a detectable signal. nih.govpatsnap.com The primary targets for this compound are compounds containing cis-1,2 or -1,3 diol functionalities, most notably saccharides. nih.gov

In more complex sensor designs where this compound is coupled to a reporter molecule (like a fluorophore), this initial geometric change can trigger a cascade of larger structural rearrangements. For instance, if the boronic acid is part of a system with a nearby amine group, saccharide binding increases the Lewis acidity of the boron. This can strengthen the interaction between the boron and the nitrogen atom, restricting the movement of the reporter group and altering the electronic properties of the system. nih.gov The flexibility of the butyl linker in this compound can also play a role, allowing for optimal positioning of the boronic acid group for ligand interaction and influencing how the conformational change is propagated through the molecule.

The process can be understood through two predominant models: "induced-fit" and "conformational selection". researchgate.net

Induced-fit: The ligand (e.g., glucose) approaches the this compound receptor, and its presence directly causes the conformational change from the trigonal planar to the tetrahedral state. researchgate.net

Conformational selection: The this compound receptor exists in a natural equilibrium between its unbound trigonal and a transient tetrahedral state. The ligand then selectively binds to and stabilizes the pre-existing tetrahedral conformation, shifting the equilibrium. researchgate.net

Regardless of the precise model, the binding of a diol ligand to this compound results in a predictable and reversible structural alteration, which is the cornerstone for transducing the binding event into a measurable signal. mpg.de

Signal Generation and Amplification Strategies

The conformational change induced by ligand binding to the this compound moiety must be converted into a measurable output. This process is known as signal generation or transduction. Various strategies have been developed to translate the sp² to sp³ hybridization shift of the boron atom into optical or electrochemical signals. magtech.com.cn Furthermore, to detect analytes at very low concentrations, these initial signals often require amplification. northwestern.edu

Signal Generation Mechanisms

Several transduction methods are commonly coupled with this compound receptors:

Fluorescence Spectroscopy: This is one of the most common methods. The this compound group is typically linked to a fluorophore. The change in the electronic properties of the boron atom upon saccharide binding modulates the fluorescence of the reporter molecule through mechanisms like:

Photoinduced Electron Transfer (PET): In the unbound state, a nearby electron-donating group (like an amine) can quench the fluorescence of the attached fluorophore. Upon saccharide binding, the increased Lewis acidity of the boron atom can engage the lone pair of electrons from the amine, inhibiting the quenching process and "turning on" the fluorescence. nih.govresearchgate.netrsc.org

Internal Charge Transfer (ICT): The electronic nature of the boronic acid group changes upon ester formation. This can alter the ICT characteristics of the entire molecule, leading to a detectable shift in the fluorescence emission wavelength or intensity. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition to the flow of alternating current as a function of frequency. mdpi.com When this compound receptors are immobilized on an electrode surface, the binding of a neutral analyte like glucose forms an anionic boronate ester. nih.gov This accumulation of negative charge at the electrode interface alters the local capacitance and charge transfer resistance, which can be measured by EIS. frontiersin.orgarxiv.org This technique provides a highly sensitive, label-free method for detecting binding events. nih.gov

The table below summarizes common signal generation strategies for boronic acid-based sensors.

TechniquePrincipleTypical Signal ChangeReference
Fluorescence (PET)Analyte binding inhibits the quenching of a fluorophore by an adjacent amine group.Increase in fluorescence intensity. nih.govrsc.org
Fluorescence (ICT)Analyte binding alters the internal charge transfer properties of the sensor molecule.Shift in emission wavelength or change in intensity. nih.gov
Electrochemical Impedance Spectroscopy (EIS)Binding of a neutral analyte forms an anionic complex on the electrode surface, changing the interfacial impedance.Change in charge transfer resistance (Rct) or capacitance. frontiersin.orgresearchgate.net

Signal Amplification Strategies

To enhance detection sensitivity, the initial signal can be amplified. While some amplification is inherent in catalytic sensor systems, more advanced strategies are often borrowed from molecular biology and nanotechnology. nih.govebsco.com These methods create a cascade reaction initiated by the initial binding event, generating a large number of signal molecules.

Commonly employed signal amplification techniques include:

Nucleic Acid-Based Amplification: These methods offer enormous amplification power. mdpi.com

Polymerase Chain Reaction (PCR): A target-binding event can be designed to release a specific DNA strand, which is then amplified exponentially using PCR. nih.gov

Rolling Circle Amplification (RCA): An analyte binding event initiates an isothermal enzymatic reaction that synthesizes a long, single-stranded DNA or RNA molecule containing many repeating sequences. mdpi.commdpi.com This long strand can then be detected, for example, by incorporating numerous fluorescent labels.

Hybridization Chain Reaction (HCR): A target molecule triggers the self-assembly of two or more DNA hairpins into a long, double-stranded polymer, amplifying the signal. mdpi.comrsc.org

Enzymatic Amplification: The binding event could activate an enzyme, which then catalyzes a reaction that produces a large quantity of a colored, fluorescent, or electroactive product.

These amplification strategies, while powerful, add complexity to the sensor design but are crucial for detecting trace amounts of analytes. nih.govmdpi.com

Challenges and Future Directions in Sensor Miniaturization and Integration

While this compound-based sensors show great promise, their transition from laboratory prototypes to widely used devices faces significant hurdles related to miniaturization and integration into practical systems like point-of-care diagnostics or wearable sensors. atlant3d.comnih.gov

Current Challenges:

Material Compatibility and Integration: Integrating a this compound-based sensing element with different materials (e.g., silicon for electronics, polymers for microfluidics) can be complex. researchgate.net Adhesives, fabrication techniques, and material interfaces must not interfere with the sensor's function or leach contaminants that could cause false signals. Ensuring a leak-free and robust bond is a significant engineering challenge. researchgate.net

Manufacturing and Scalability: Traditional methods for sensor fabrication often involve multiple, time-consuming steps like lithography and etching. atlant3d.com Developing cost-effective, high-throughput manufacturing processes that can reliably produce miniaturized sensors with consistent performance is essential for commercialization.

Signal Processing in Integrated Systems: Miniaturized sensors require integrated electronics for signal processing and data transmission. Designing compact, low-power electronics that can accurately process the sensor's output, especially for techniques like EIS, remains a challenge. nih.gov

Future Directions and Trends:

Advanced Manufacturing:

3D Printing and Inkjet Printing: These technologies offer the potential to fabricate both the sensor and the microfluidic housing in a single, integrated process. researchgate.net Using different "inks" could allow for the precise deposition of the this compound sensing material, conductive traces, and hydrophobic barriers to create channels.

Integration with Microfluidics: Lab-on-a-chip (LOC) devices that combine the sensor with microfluidic components for sample handling, mixing, and delivery are a major area of development. nih.gov This integration allows for the analysis of very small sample volumes and automates the sensing process.

Wearable and Implantable Sensors: The development of flexible and biocompatible materials is paving the way for wearable sensors (e.g., in patches or contact lenses) for continuous monitoring of analytes like glucose. Ensuring long-term stability, biocompatibility, and durability in the physiological environment are key research focuses. nih.gov

Smart Sensors and IoT: The future of sensing lies in creating "smart" systems that integrate sensors with wireless communication and data analysis capabilities (Internet of Things, IoT). A miniaturized this compound sensor could, for example, continuously monitor a biomarker and transmit the data to a smartphone or cloud-based platform for real-time analysis and health alerts. nih.gov

Addressing these challenges through interdisciplinary collaboration in materials science, engineering, and chemistry will be critical to realizing the full potential of miniaturized and integrated sensors based on this compound. nih.gov

Theoretical and Computational Studies of Phenylbutylboronic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. These methods model the behavior of electrons to predict geometry, energy, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT studies on substituted phenylboronic acids have provided detailed information on conformational energies, rotational barriers, and electronic properties, which serve as excellent analogs for phenylbutylboronic acid.

For instance, DFT calculations are used to determine the relative stability of different conformers arising from the rotation of the hydroxyl groups and the C–B bond. Studies on various phenylboronic acid derivatives show that the boronic acid group tends to be planar and close to the plane of the benzene (B151609) ring, a conformation stabilized by resonance between the oxygen lone pairs and the empty p-orbital of the boron atom. nih.gov When the boronic acid group is twisted 90° relative to the aromatic ring, this conjugation is broken, leading to an increase in the C–B bond length and a higher energy state. nih.gov

In a DFT study on 1,3-phenylenediboronic acid, the rotation barrier for the boronic group was calculated to be 17.5 kJ·mol⁻¹ (using the M06-2X functional), indicating a relatively small energy cost for rotation from the stable planar conformation. mdpi.com Similar calculations for diindolylmethane-phenylboronic acid hybrids also analyzed the rotational barrier of the C–B bond, highlighting how substituents can influence conformational energy. nih.gov

Furthermore, DFT is employed to analyze electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting a molecule's reactivity. For 3-cyanophenylboronic acid, the HOMO-LUMO energy gap was calculated to be 5.66 eV, a value that indicates the molecule's kinetic stability. Theoretical studies on 3-aminophenylboronic acid and its derivatives have shown that electronic transitions, such as the S0→S1 excitation, primarily involve electron transfer from the HOMO to the LUMO. lodz.plbibliotekanauki.pl These findings help in understanding the photophysical properties and potential applications in fluorescent sensors. bibliotekanauki.pllodz.pl

Table 1: Calculated Quantum Chemical Parameters for Phenylboronic Acid Derivatives (DFT/B3LYP) This table presents data from various studies on substituted phenylboronic acids to illustrate typical computational results.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
3-Cyanophenylboronic Acid--5.66
4-(Methoxycarbonyl)-phenylboronic Acid--5.39

Ab Initio Methods

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate calculations of molecular properties without reliance on empirical parameters. These methods have been used to investigate the structure and thermochemistry of a series of monosubstituted phenylboronic acids. nih.govresearchgate.net

A key focus of these studies is the conformational analysis of the B(OH)₂ group. Three primary conformers are typically identified: endo-exo, anti, and syn, based on the orientation of the hydroxyl groups relative to the C-B bond. For most monosubstituted phenylboronic acids, the endo-exo conformer is found to be the lowest in energy. nih.gov The energy differences between conformers are often small, suggesting that multiple conformations can coexist at room temperature. mdpi.com

Heats of formation (HOF) have been calculated for various PBAs at the Gaussian-3 (G3) level of theory, a high-accuracy composite ab initio method. nih.govnih.gov For the parent phenylboronic acid, the calculated HOF for the most stable endo-exo conformer was -136.4 kcal/mol. nih.gov Such thermochemical data are vital for understanding the stability and reaction energetics of these compounds.

Table 2: Relative Energies of Phenylboronic Acid Conformers Calculated at the MP2(FC)/aug-cc-pVDZ level, relative to the lowest-energy endo-exo form. Data from a study on monosubstituted PBAs. nih.gov

ConformerRelative Energy (kcal/mol)
endo-exo0.0
anti0.4
syn3.0

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing powerful insights into conformational dynamics and non-covalent interactions. While specific MD studies on this compound are scarce, research on related systems demonstrates the utility of this approach.

MD simulations require a force field, a set of parameters that defines the potential energy of the system. The development of accurate parameters for boron-containing compounds is an active area of research, enabling more reliable simulations. acs.org One study focused on creating a polarizable force field for boronic acid-β-lactamase systems to accurately model their interactions, which involve the formation of a covalent bond between the boron atom and a serine residue. acs.org

In another study, MD simulations combined with quantum mechanics (QM/MM) were used to investigate the interaction between a bi-antennary phenylboronic acid derivative and sialic acid. tandfonline.com The simulations revealed that strong interaction energy drives the spontaneous movement of the boronic acid towards the sialic acid, leading to a stable complex with a binding energy of -181.25 kcal/mol. tandfonline.com Such simulations are crucial for understanding molecular recognition events, which are central to the biological activity of boronic acids.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. For boronic acids, this includes studying their catalytic activity and interactions with biological targets.

DFT calculations have been used to model the mechanism of gold nanocluster-catalyzed aerobic homocoupling of phenylboronic acid to form biphenyl (B1667301). nih.gov The study found that oxygen activates the gold surface, creating Lewis acidic sites that facilitate the adsorption and activation of the boronic acid. A water molecule was shown to lower the energy barrier for the dissociation of the C–B bond, which was identified as the likely rate-determining step. nih.gov

The mechanism of boron-catalyzed direct amidation reactions has also been investigated using DFT. rsc.org Contrary to the previously accepted mechanism, these studies proposed that the reaction likely proceeds through the formation of a dimeric B–X–B intermediate (where X = O or NR). This dimeric structure is uniquely capable of activating the carboxylic acid while simultaneously delivering the amine nucleophile. rsc.org

Furthermore, the reaction between boronic acids and diols to form cyclic boronic esters, a key interaction for glucose sensing, has been modeled. rsc.org Using DFT at the B3LYP/6-31+G(d,p) level, researchers calculated the transition states for several proposed mechanisms and used transition state theory to determine reaction rates. The results indicated that the reactivity of the boronic acid is highly influenced by the electronegativity of its substituents and the pH of the medium. rsc.org

Investigation of Intermolecular Interactions and Complex Formation

The ability of phenylboronic acids to form specific intermolecular interactions, particularly hydrogen bonds, governs their self-assembly, crystal structure, and molecular recognition properties.

Analysis of Homomeric and Heteromeric Interactions

Phenylboronic acids frequently form hydrogen-bonded dimers in the solid state. The crystal structure of the parent phenylboronic acid reveals that two independent molecules are linked by a pair of O–H···O hydrogen bonds, and these dimeric units are further connected to form an infinite layered array. researchgate.net

Computational studies have explored these interactions in detail. Periodic DFT calculations on 1,3-phenylenediboronic acid identified the hydrogen-bonded centrosymmetric dimer as the most stable crystal motif, with a strong interaction energy of 46.2 kJ·mol⁻¹. mdpi.com

The formation of boroxines, which are cyclic trimers of boronic acids (homomeric trimers), has also been studied computationally. DFT calculations showed that in solution, the formation of triphenylboroxine from three phenylboronic acid monomers is thermodynamically unfavorable. acs.org However, the addition of an amine base can lead to the formation of stable adducts. acs.org Subsequent studies explored the conditions favoring the formation of heterotrimeric boroxines, composed of different boronic acid monomers, finding that incorporating a pendant Lewis base into one of the monomers can make the formation of specific heterotrimers thermodynamically favorable. researchgate.net This highlights how both homomeric and heteromeric interactions can be precisely engineered.

Binding Affinity Predictions and Specificity Modeling

Predicting how a molecule like this compound will bind to a biological target, such as an enzyme or receptor, is a cornerstone of computational drug design. Various computational methods are employed to estimate the binding affinity and model the specificity of these interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can identify key interactions, such as hydrogen bonds between the boronic acid moiety and amino acid residues in a binding site. For instance, docking experiments with boronic acid derivatives have been used to gain insight into their potential binding poses with targets like sirtuin 5. mdpi.com

Quantum Mechanics (QM): QM methods provide a more accurate description of the electronic effects within a molecule and its interactions. nih.gov Techniques like Density Functional Theory (DFT) can be used to calculate the binding energy of this compound within a protein's binding pocket. biorxiv.orgbiorxiv.org QM approaches are particularly valuable for boronic acids as they can accurately model the covalent interactions that may form between the boron atom and nucleophilic residues (e.g., serine) in an enzyme's active site. nih.govbiorxiv.org These methods consider electronic polarization, metal coordination, and covalent binding, which are often simplified in classical force fields. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the binding process. nih.goved.ac.uk For this compound, MD simulations can reveal how the molecule and its target receptor adapt to each other, the stability of the resulting complex, and the role of solvent molecules in the interaction. nih.goviaea.org Enhanced sampling techniques like Gaussian accelerated Molecular Dynamics (GaMD) can be used to simulate complex binding events that occur over longer timescales. nih.gov Constant pH MD simulations can also be employed to understand how pH changes affect the protonation state and, consequently, the binding interactions of the molecule. nih.gov

The table below summarizes key computational methods used for these predictions.

MethodApplication for this compoundKey Insights
Molecular Docking Predicting binding pose in a protein active site.Identifies key interactions (e.g., hydrogen bonds), preferred orientation, and provides a starting point for more complex simulations. mdpi.com
Quantum Mechanics (QM) Calculating binding energies and modeling covalent interactions.Provides high accuracy for electronic effects, polarization, and bond formation/breaking. nih.gov
Molecular Dynamics (MD) Simulating the dynamic process of binding and complex stability.Reveals conformational changes, role of water, and kinetic aspects of binding. nih.goved.ac.uk
Free Energy Calculations Quantitatively predicting binding affinity (e.g., ΔG).Offers a rigorous estimation of the strength of the interaction, guiding lead optimization. nih.gov

These computational strategies are essential for understanding the molecular basis of this compound's biological activity and for designing derivatives with improved potency and specificity. nih.gov

Computational Approaches to Catalyst Design and Optimization

Computational chemistry plays a pivotal role in the design and optimization of catalysts, including those based on boronic acids. pnnl.gov Although boronic acids are widely known as reagents, their use as catalysts is an emerging field. rsc.org Theoretical methods can elucidate reaction mechanisms, identify rate-determining steps, and predict how structural modifications to a catalyst like this compound will impact its performance.

Density Functional Theory (DFT) Studies: DFT is a quantum mechanical method widely used to investigate catalytic cycles. researchgate.netlodz.pllodz.plbibliotekanauki.pl For reactions catalyzed by boronic acids, such as direct amidations, DFT calculations can help identify key intermediates and transition states. rsc.org For example, computational studies have shown the potential importance of B-N interactions and the formation of B-X-B species in catalytic cycles. rsc.org DFT has been used to study the asymmetric 1,4-addition of phenylboronic acid to chalcones, providing insights into the mechanism and stereoinduction. researchgate.net

Mechanism-Guided Design: By computationally modeling proposed reaction pathways, researchers can gain a deeper understanding of how the catalyst functions. rsc.org This knowledge allows for the rational design of new catalysts with enhanced activity or selectivity. For example, computational studies have revealed that for amidation catalysis to occur, at least three free coordination sites on the boron atom are necessary, explaining why borinic acids are not competent catalysts for this transformation. rsc.org This insight is crucial for designing effective boronic acid-based catalysts.

Hybrid Approaches: Combining computational design with experimental techniques like laboratory evolution can create novel enzymes and catalysts. acs.org For instance, a boron-containing amino acid was incorporated into a protein scaffold to create a designer enzyme. acs.org Computational modeling, alongside experimental data, helped to elucidate the catalytic mechanism, which involved a hybrid catalytic dyad between the boronic acid residue and a nearby lysine. acs.org This synergy between computation and experiment accelerates the development of highly efficient and selective catalysts.

Application of Machine Learning in Boronic Acid Research

Machine learning (ML) is rapidly transforming chemical research by enabling the prediction of molecular properties and reaction outcomes from large datasets. arxiv.orgarxiv.orgumn.edu In the context of boronic acids, ML models are being developed to accelerate discovery and optimization processes. nih.gov

Predicting Reaction Outcomes: ML models can be trained on experimental data to predict the yield of reactions catalyzed by boronic acids. github.com For example, models have been developed to predict the yield in direct amide bond formation reactions, a key application of boronic acid catalysis. github.com This allows for the rapid virtual screening of different reaction conditions and catalyst structures to identify those likely to produce the highest yield.

Catalyst Design and Optimization: Data-driven approaches are being used to identify key structural features of catalysts that determine their effectiveness. cell.com ML models, including regularized linear regression, can analyze small datasets from catalytic experiments to generate intuition and guide the design of new, improved catalysts. cell.com This iterative process of design, synthesis, testing, and analysis, aided by ML, can lead to significant improvements in catalyst performance. cell.com

Predicting Binding Affinity: Beyond reaction catalysis, ML is also a powerful tool for predicting protein-ligand binding affinities. nih.govarxiv.org For boronic acid derivatives like this compound, which may act as enzyme inhibitors, ML-based scoring functions can rapidly screen large libraries of compounds to identify promising candidates. These models learn from the structural features of known protein-ligand complexes and their experimentally determined binding affinities to make predictions for new molecules. nih.gov

The table below highlights some applications of machine learning in the field of boronic acid research.

Machine Learning ApplicationDescriptionRelevance to this compound
Yield Prediction Models are trained on reaction data to predict the percentage yield of a chemical transformation. github.comCould be used to optimize conditions for reactions where this compound is a catalyst or reagent.
Catalyst Design Data-driven analysis of catalyst structures to identify features that correlate with high activity and selectivity. umn.educell.comCan guide the design of modified this compound structures for improved catalytic performance.
Binding Affinity Prediction Scoring functions trained on protein-ligand complex data to predict the strength of binding. nih.govarxiv.orgEnables rapid virtual screening of this compound and its analogs against biological targets.

By leveraging the power of machine learning, researchers can navigate the vast chemical space of boronic acid derivatives and their applications more efficiently, accelerating the pace of discovery in catalysis and medicinal chemistry.

Q & A

Q. What are the standard methods for synthesizing phenylbutylboronic acid, and how do solvent choices impact yield?

this compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of aryl halides. Solvent selection (e.g., THF, DCM) significantly affects reaction efficiency due to variations in boronic acid solubility and stability. For instance, dynamic solubility studies show that polar aprotic solvents like THF enhance boronic acid reactivity in cross-coupling reactions . Purification often involves recrystallization from ethanol/water mixtures to isolate crystalline products with >97% purity .

Q. How does this compound's solubility profile influence its applicability in organic synthesis?

Solubility in organic solvents (e.g., 12.3 mg/mL in DMSO at 25°C) is critical for reaction design. Dynamic solubility studies using gravimetric or spectrophotometric methods reveal that solubility decreases in nonpolar solvents like hexane, limiting its use in such media. This behavior necessitates solvent optimization for reactions like esterifications or bioconjugations .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

FT-IR (for B-O and C-B vibrations), 11^{11}B NMR (δ ~30 ppm for trigonal boron), and 13^{13}C NMR are standard. UV-Vis spectroscopy (λmax ~270 nm) can monitor boronic acid-diol interactions, useful in sugar-binding studies .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

It serves as a boronate donor in Pd-catalyzed couplings with aryl halides. Key parameters include base selection (e.g., Na2CO3 for aqueous conditions) and catalyst systems (e.g., Pd(PPh3)4). Reaction yields often exceed 80% under optimized conditions .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict this compound's electronic properties and reactivity?

DFT/B3LYP studies with 6-311++G(d,p) basis sets analyze frontier molecular orbitals (FMOs), showing a HOMO-LUMO gap of ~5.2 eV, indicative of moderate reactivity. Natural Bond Orbital (NBO) analysis quantifies charge delocalization, explaining its nucleophilic behavior in cross-couplings .

Q. How do contradictions in solubility data across studies affect experimental reproducibility?

Discrepancies arise from measurement techniques (e.g., dynamic vs. static solubility assays) and solvent purity. For example, reported solubility in DMSO ranges from 10–15 mg/mL due to hygroscopic solvent effects. Standardizing solvent drying protocols mitigates variability .

Q. What molecular docking insights explain this compound's binding affinity with anti-apoptotic proteins?

Docking studies (AutoDock Vina) reveal binding energies of −7.2 kcal/mol with Bcl-2 proteins, driven by hydrogen bonds between the boronic acid group and Arg104/Arg108 residues. This interaction suggests potential as a apoptosis modulator .

Q. How does pH influence phenylbutylonic acid's stability in biological assays?

At physiological pH (7.4), it forms reversible boronate esters with diols (e.g., cell surface glycans), enhancing cellular uptake. However, acidic conditions (pH <5) promote hydrolysis, requiring stabilization via PEGylation or encapsulation .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

LC-MS with HILIC columns detects arylboroxine byproducts (≤0.5% w/w). Method validation requires spike/recovery tests (≥90% accuracy) and LOQ ≤0.1 μg/mL to meet pharmacopeial standards .

Methodological Guidance

Q. How to design experiments resolving conflicting data on boronic acid-diol binding kinetics?

Use isothermal titration calorimetry (ITC) to measure ΔH and Kd values, complemented by 1^{1}H NMR titration for stoichiometry. For example, binding with fructose shows Kd = 1.2 mM, with 1:1 complexation .

Q. What protocols ensure safe handling of this compound in lab settings?

Follow GHS guidelines: use PPE (nitrile gloves, goggles), work under fume hoods, and store at 2–8°C in airtight containers. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.